molecular formula C18H17ClN2O4S B2457635 1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 537680-83-4

1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2457635
CAS No.: 537680-83-4
M. Wt: 392.85
InChI Key: GBNNYSMKJRWEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-13-8-6-12(7-9-13)20-16-10-26(23,24)11-17(16)21(18(20)22)15-5-3-2-4-14(15)19/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNNYSMKJRWEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , also known by its CAS number 873811-11-1, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2O4SC_{18}H_{17}ClN_{2}O_{4}S with a molecular weight of 392.9 g/mol. Its structure includes a thienoimidazole core which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O₄S
Molecular Weight392.9 g/mol
CAS Number873811-11-1

Research indicates that compounds similar to 1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on specific enzymes involved in viral replication, suggesting potential antiviral properties.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thienoimidazole derivatives. For instance, compounds with similar structures demonstrated significant activity against viruses such as HIV and Dengue virus (DENV). The effectiveness is often quantified using metrics such as EC50 (half-maximal effective concentration) and CC50 (cytotoxic concentration).

CompoundVirus TypeEC50 (μM)CC50 (μM)Therapeutic Index (TI)
Thienoimidazole Derivative AHIV3.98>400>100
Thienoimidazole Derivative BDENV5.29703>132

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The CC50 values indicate the concentration at which the compound becomes toxic to cells, providing insight into its safety profile.

Study on Antiviral Activity

A study published in MDPI reported that thienoimidazole derivatives showed promising activity against the tobacco mosaic virus (TMV), with an EC50 value indicating effective inhibition at low concentrations. This suggests a potential for development as antiviral agents in clinical settings .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified key functional groups that enhance biological activity. For example, modifications on the phenyl rings significantly affect both antiviral efficacy and cytotoxicity. A systematic approach to modifying these groups could lead to more potent derivatives with better therapeutic profiles .

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